molecular formula C6H2BrF3OS B1527765 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone CAS No. 1252046-14-2

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone

Cat. No.: B1527765
CAS No.: 1252046-14-2
M. Wt: 259.05 g/mol
InChI Key: FRLDQRVGRGTWAL-UHFFFAOYSA-N
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Description

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone is a fluorinated ketone derivative featuring a thiophene ring substituted with a bromine atom at the 4-position and a trifluoroacetyl group at the 2-position. Its molecular formula is C₆H₂BrF₃OS, with a molecular weight of 259.04 g/mol. The bromine atom introduces steric and electronic effects, while the trifluoromethyl group enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic substitutions or condensations .

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3OS/c7-3-1-4(12-2-3)5(11)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLDQRVGRGTWAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene Derivatives

A regioselective bromination at the 4-position of thiophene is a critical step. According to a patented five-step synthesis for related thiophene derivatives, bromination is achieved after preparing a suitable thiophene-2-carboxylate intermediate:

  • Starting from 3-methyl-thiophene-2-carbaldehyde, an acetal protection is performed.
  • Iodination at the 5-position is done via lithium-halogen exchange using n-BuLi and iodine at low temperature (-60 °C).
  • Subsequent oxidation and Ullmann coupling introduce alkoxy groups.
  • Bromination is carried out by adding bromine in dichloromethane/n-heptane at 3 °C over 40 minutes.
  • The brominated product is isolated by concentration and purification steps, yielding high purity 4-bromo-thiophene derivatives.

This method ensures regioselective bromination, avoiding unwanted substitution on other thiophene positions.

Introduction of the 2,2,2-Trifluoro-ethanone Group

The trifluoro-ethanone moiety can be introduced by oxidation of trifluoroethyl-substituted precursors or by nucleophilic substitution reactions involving trifluoroethyl sulfonates:

  • Nucleophilic displacement reactions of 2,2,2-trifluoroethyl-4-methylbenzenesulfonate with hydroxyacetophenones under sodium hydride base in dry DMF at elevated temperature (120 °C) yield trifluoroethyl ketone precursors.
  • These precursors can be further functionalized to introduce the trifluoro-ethanone group on the thiophene ring.

Palladium-Catalyzed Cross-Coupling and Oxidation

A general procedure involving palladium-catalyzed Suzuki-Miyaura cross-coupling is used to couple boronic acid derivatives with thiophene boronate esters:

  • Example: Using 4-bromo-2-fluorophenylboronic acid MIDA ester with a thiophene boronate ester in the presence of Pd(dppf)Cl2·DCM catalyst and K3PO4 base in THF/H2O solvent mixture at 90 °C for 24 hours.
  • Post-coupling oxidation with 30% aqueous hydrogen peroxide at 0 °C converts intermediates to the desired ketone products.
  • The reaction is quenched with sodium metabisulfite and purified by extraction and filtration.

This method is adaptable for the synthesis of trifluoroethyl ketone-substituted thiophenes by selecting appropriate boronic acid and boronate ester partners.

Comparative Data Table of Key Reaction Parameters

Step Reagents/Conditions Temperature Time Yield/Conversion Notes
Acetal formation Trimethyl orthoformate, methanol 2–10 °C 1.5 h Complete (GCMS) Protects aldehyde function
Iodination n-BuLi (2.5 M), iodine in THF -60 °C 45 min + 40 min addition Complete (HPLC) Lithium-halogen exchange
Bromination Bromine in dichloromethane/n-heptane 3 °C 40 min + 30 min 46% yield (from aldehyde) Regioselective 4-position bromination
Nucleophilic displacement Sodium hydride, dry DMF, 2,2,2-trifluoroethyl tosylate 120 °C Not specified 40–94% (varies) Formation of trifluoroethyl ketone precursors
Pd-catalyzed cross-coupling Pd(dppf)Cl2·DCM, K3PO4, THF/H2O 90 °C 24 h Up to 98% conversion Followed by H2O2 oxidation
Oxidation 30% aqueous H2O2 0 °C to r.t. 3 h Up to 98% conversion Converts intermediates to ketones

Research Findings and Optimization Notes

  • Increasing equivalents of hydrogen peroxide in the oxidation step significantly improves conversion rates, reaching up to 98% with 10 equivalents at room temperature.
  • The palladium catalyst loading is typically low (4 mol%), with K3PO4 as base, showing efficient catalytic turnover.
  • The nucleophilic displacement route to trifluoroethyl ketones requires careful temperature control and dry conditions to avoid side reactions.
  • Bromination at low temperature (3 °C) ensures regioselectivity and minimizes polybromination.
  • Purification often involves aqueous workups, extraction with ethyl acetate or dichloromethane, and recrystallization from acetonitrile/water mixtures to achieve high purity products.

Chemical Reactions Analysis

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group in the trifluoromethyl ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and oxidizing or reducing agents for specific transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Reactions with Nucleophiles : The trifluoroacetyl group is highly electrophilic, making it suitable for nucleophilic substitution reactions. This property is utilized in the synthesis of more complex molecules.
  • Formation of Thiophene Derivatives : The presence of the thiophene ring offers pathways for further functionalization, allowing chemists to create diverse thiophene-based compounds that are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound's structural features contribute to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The bromine atom and trifluoromethyl group enhance the compound's interaction with biological targets.
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for the development of new antibiotics.

Materials Science

In materials science, this compound is explored for its electronic properties:

  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance conductivity. This application is significant in the development of organic electronic devices.
  • Dyes and Pigments : Due to its chromophoric properties, it can be used in synthesizing dyes and pigments for various applications including textiles and coatings.

Case Study 1: Synthesis of Thiophene Derivatives

A study demonstrated the synthesis of a series of thiophene derivatives starting from this compound through nucleophilic substitution reactions. The resulting compounds exhibited enhanced solubility and stability compared to their precursors.

Case Study 2: Anticancer Activity

In vitro tests on modified versions of this compound revealed significant cytotoxicity against A549 lung cancer cells. The study highlighted the role of the trifluoromethyl group in increasing the lipophilicity of the compounds, which contributed to their effectiveness.

Case Study 3: Conductive Polymer Development

Research focused on blending this compound into polythiophene matrices resulted in materials with improved electrical conductivity. These findings are promising for applications in organic solar cells and transistors.

Mechanism of Action

The mechanism by which 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone exerts its effects is primarily through its interactions with biological targets. The trifluoromethyl ketone group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromine atom in the thiophene ring can also participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Trifluoroethanones

1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula : C₈H₃BrF₄O
  • Molecular Weight : 271.01 g/mol
  • Key Features : Substituted phenyl ring with bromine (4-position) and fluorine (3-position). The trifluoroacetyl group enhances reactivity similar to the thiophene analog. Industrial-grade purity (99%) is achievable via distillation .
  • Applications: Used in pharmaceutical intermediates; the fluorine atom may improve metabolic stability compared to non-fluorinated analogs.
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethanone
  • Molecular Formula : C₈H₃BrClF₃O
  • Molecular Weight : 294.46 g/mol
  • Key Features : Bromine and chlorine substituents create a sterically hindered environment. The electron-withdrawing effects of Cl and Br increase electrophilicity, but reduced solubility compared to the thiophene derivative .
  • Synthesis: Likely prepared via Friedel-Crafts acylation or halogenation of pre-functionalized acetophenones.

Thiophene and Benzothiophene Derivatives

2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone
  • Molecular Formula : C₁₂H₉BrOS
  • Molecular Weight : 281.17 g/mol
  • Key Features: Hybrid structure with a thiophene ring linked to a bromo-substituted phenyl ethanone. The extended conjugation may enhance optoelectronic properties, unlike the simpler thiophene-based target compound .
  • Applications: Potential use in organic semiconductors due to π-conjugated systems.
1-(6-Bromo-3-chlorobenzo[b]thiophen-2-yl)ethanone
  • Molecular Formula : C₁₀H₆BrClOS
  • Molecular Weight : 297.58 g/mol
  • Key Features: Benzo[b]thiophene core with bromine and chlorine substituents. The fused aromatic system increases stability but reduces reactivity compared to monocyclic thiophenes .

Hydroxy- and Methoxy-Substituted Analogs

2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone
  • Molecular Formula : C₈H₆BrFO₂
  • Molecular Weight : 233.04 g/mol
  • Key Features : Hydroxyl and fluorine substituents enable hydrogen bonding, improving solubility in polar solvents. The bromoacetyl group is prone to nucleophilic displacement, similar to the target compound .
  • Synthesis: Bromination of 5-fluoro-2-hydroxyacetophenone in dioxane/ether mixtures (80% yield) .
1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone
  • Molecular Formula : C₁₄H₁₁BrO₃S
  • Molecular Weight : 355.21 g/mol
  • Key Features : Sulfonyl group introduces strong electron-withdrawing effects, stabilizing the ketone. Crystallographic data reveals planar geometry at the carbonyl group, comparable to trifluoroacetyl analogs .

Structural and Reactivity Trends

Electronic Effects

  • Trifluoroacetyl Group : The -CF₃ group in all compared compounds significantly increases electrophilicity at the carbonyl carbon, facilitating reactions like Claisen-Schmidt condensations .
  • Bromine Substitution : Bromine acts as a leaving group in nucleophilic substitutions (e.g., Suzuki couplings) and directs electrophilic attacks in aromatic systems. Thiophene-based derivatives exhibit faster reactivity than phenyl analogs due to lower aromatic stabilization .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
Target Compound 259.04 Not reported Not reported
1-(4-Bromo-3-fluorophenyl)-TFEO 271.01 N/A 242 (est. at 760 torr)
2-Bromo-1-(5-fluoro-2-hydroxyphenyl) 233.04 86–87 N/A

TFEO = trifluoroethanone; N/A = data unavailable.

Biological Activity

1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone, a compound characterized by its unique trifluoroacetyl and bromothiophene moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₂BrF₃OS, with a molecular weight of 259.04 g/mol. The compound features a brominated thiophene ring and a trifluoroacetyl group, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₆H₂BrF₃OS
Molecular Weight259.04 g/mol
CAS Number1252046-14-2
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that compounds containing thiophene and trifluoromethyl groups often exhibit significant antimicrobial activity. A study investigating various derivatives of thiophene revealed that similar compounds demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Case Study: Antibacterial Activity

In a comparative study, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus12.5
Escherichia coli25

These results suggest that the compound possesses moderate antibacterial properties, particularly effective against Staphylococcus aureus.

Antifungal Activity

The compound's antifungal potential was evaluated against common fungal pathogens. Preliminary results indicate that it exhibits inhibitory effects on fungal growth, although further studies are required for comprehensive understanding.

The biological activity of this compound may be attributed to its ability to interfere with microbial cell wall synthesis or disrupt cellular membrane integrity. The trifluoromethyl group is known to enhance lipophilicity, potentially aiding in membrane penetration .

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that while the compound shows antimicrobial efficacy, it also exhibits cytotoxic effects at higher concentrations. The IC50 values were determined to be around 30 μg/mL for certain cell lines, indicating a need for careful dosing in therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling bromothiophene derivatives with trifluoroacetylating agents. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to minimize side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) for cross-coupling steps .
  • Purification : Recrystallization or column chromatography ensures high purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments and confirms substitution patterns on the thiophene ring. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) is a key marker .
  • HPLC : Monitors purity and detects trace impurities (>95% purity threshold for research-grade material) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW = 283.06 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation.
  • Refinement : SHELXL-97 refines positional and thermal parameters. Key steps:
  • Twinned Data Handling : Apply HKLF5 format for twinned crystals .
  • Hydrogen Placement : Use SHELX instructions (e.g., HFIX or AFIX) for constrained H-atom positions .
  • Validation : PLATON checks for structural integrity (e.g., R-factor < 0.05) . Example refinement parameters from a related compound are detailed in .

Q. What role does the trifluoromethyl group play in modulating the compound’s reactivity and bioactivity?

  • Methodological Answer :

  • Electronic Effects : The -CF₃ group withdraws electrons, polarizing the carbonyl group and enhancing electrophilicity for nucleophilic attacks (e.g., in SNAr reactions) .
  • Lipophilicity : Increases logP by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability .
  • Metabolic Stability : Fluorine’s inductive effect reduces oxidative degradation, as shown in pharmacokinetic studies of similar trifluoroacetyl derivatives .

Q. How should researchers address contradictory data in reaction yields when varying bromothiophene precursors?

  • Methodological Answer :

  • Precursor Purity : Verify via GC-MS or NMR; impurities (e.g., residual Br₂) can inhibit coupling reactions .
  • Mechanistic Analysis : Use kinetic studies (e.g., time-resolved IR spectroscopy) to identify rate-limiting steps. For example, Pd-catalyzed steps may require optimized ligand ratios .
  • Statistical Design : Apply DoE (Design of Experiments) to isolate variables (e.g., temperature vs. catalyst loading) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-thiophen-2-YL)-2,2,2-trifluoro-ethanone

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